molecular formula C12H15NO2 B13799081 (2E)-2-[(1R,5S)-1,8,8-trimethyl-3-oxo-2-oxabicyclo[3.2.1]octan-4-ylidene]acetonitrile

(2E)-2-[(1R,5S)-1,8,8-trimethyl-3-oxo-2-oxabicyclo[3.2.1]octan-4-ylidene]acetonitrile

Cat. No.: B13799081
M. Wt: 205.25 g/mol
InChI Key: SRYSKNHVJLZGDL-GAVOXZQTSA-N
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Description

(2E)-2-[(1R,5S)-1,8,8-Trimethyl-3-oxo-2-oxabicyclo[3.2.1]octan-4-ylidene]acetonitrile is a bicyclic organic compound characterized by a 2-oxabicyclo[3.2.1]octane core substituted with methyl groups at positions 1, 8, and 8, a ketone at position 3, and an (E)-configured acetonitrile moiety at position 4 (CAS: 798554-33-3; molecular formula: C₁₂H₁₅NO₂) . The compound’s rigid bicyclic framework and electron-withdrawing nitrile group make it a valuable intermediate in synthetic chemistry, particularly for studying cycloaddition reactions and bioactive molecule design. Its stereochemistry (1R,5S configuration) further enhances its utility in enantioselective synthesis.

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

(2E)-2-[(1R,5S)-1,8,8-trimethyl-3-oxo-2-oxabicyclo[3.2.1]octan-4-ylidene]acetonitrile

InChI

InChI=1S/C12H15NO2/c1-11(2)9-4-6-12(11,3)15-10(14)8(9)5-7-13/h5,9H,4,6H2,1-3H3/b8-5+/t9-,12-/m1/s1

InChI Key

SRYSKNHVJLZGDL-GAVOXZQTSA-N

Isomeric SMILES

C[C@@]12CC[C@@H](C1(C)C)/C(=C\C#N)/C(=O)O2

Canonical SMILES

CC1(C2CCC1(OC(=O)C2=CC#N)C)C

Origin of Product

United States

Preparation Methods

Starting Material Preparation: (+)-Camphor Derivatives

  • Source of Chirality: The synthesis begins with commercially available (+)-camphor, a naturally occurring bicyclic ketone with well-defined stereochemistry (1R,5S configuration).
  • Conversion to Key Intermediate: (+)-Camphor is converted in one step to a bicyclic enaminone intermediate, specifically (1R,3E,4S)-3-[(dimethylamino)methylidene]-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one, which is a close structural analogue to the target compound's bicyclic core.

Condensation with Aminoacetonitrile Hydrochloride

  • Reaction Conditions: The bicyclic enaminone intermediate is reacted with aminoacetonitrile hydrochloride in anhydrous ethanol under reflux conditions for approximately 3 hours.
  • Yield and Isomer Formation: This condensation yields the target compound (2E)-2-[(1R,5S)-1,8,8-trimethyl-3-oxo-2-oxabicyclo[3.2.1]octan-4-ylidene]acetonitrile as the major (E)-isomer with yields reported around 81%. A minor (Z)-isomer is also formed in approximately 20% proportion.
  • Isolation: After reflux, the reaction mixture is concentrated under reduced pressure, and the residue is triturated with water at low temperature (5 °C) to precipitate the product. Further purification by medium-pressure liquid chromatography (MPLC) using ethyl acetate-hexanes (1:2) allows isolation of the pure (E)-isomer.

Characterization Data

  • Melting Point: 100–137 °C for the purified (E)-isomer.
  • Elemental Analysis: Consistent with molecular formula C13H18N2O.
  • Spectroscopic Data: IR spectra show characteristic carbonyl (C=O) stretching bands near 1749 and 1697 cm⁻¹; ¹H NMR spectra confirm the bicyclic framework and the presence of the exocyclic double bond with coupling constants indicative of the (E)-configuration.

Reaction Scheme Summary

Step Reactants Conditions Product Yield (%) Notes
1 (+)-Camphor Literature method Bicyclic enaminone intermediate Chiral pool starting material
2 Bicyclic enaminone + aminoacetonitrile HCl Reflux in anhydrous EtOH (3 h) This compound 81 Major (E)-isomer, minor (Z)-isomer

Mechanistic Insights and Stereochemical Considerations

  • The reaction proceeds via nucleophilic attack of the amino group from aminoacetonitrile on the electrophilic carbonyl or enaminone carbon, followed by elimination of dimethylamine to form the exocyclic double bond.
  • The stereochemistry at the bicyclic core is retained from the camphor starting material, ensuring the (1R,5S) configuration.
  • The (E)-configuration of the exocyclic double bond is favored thermodynamically and is the predominant isomer isolated.
  • Minor formation of the (Z)-isomer occurs but can be minimized by controlling reaction time and temperature.

Comparative Analysis with Related Compounds

  • Similar synthetic approaches have been employed for other N-substituted bicyclic enaminones derived from camphor, involving condensation with amino acid derivatives or pyrazolidinones, yielding mixtures of (E) and (Z) isomers with varying selectivities and yields (40–83%).
  • The use of aminoacetonitrile hydrochloride specifically leads to the formation of the nitrile-substituted bicyclic compound with high selectivity for the (E)-isomer.
  • The methodology is versatile and can be adapted for preparing related bicyclic compounds with different substituents on the exocyclic double bond.

Summary Table of Preparation Methods and Outcomes

Parameter Details
Starting Material (+)-Camphor
Key Intermediate Bicyclic enaminone derivative
Amino Nucleophile Aminoacetonitrile hydrochloride
Solvent Anhydrous ethanol
Reaction Conditions Reflux, 3 hours
Product Isomers Major (E)-isomer, minor (Z)-isomer
Yield Range 81% (E)-isomer isolated
Purification Precipitation, MPLC (EtOAc-hexanes 1:2)
Characterization Techniques Melting point, elemental analysis, IR, ¹H NMR
Stereochemistry Retained (1R,5S) from camphor; (E)-configuration at double bond

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[(1R,5S)-1,8,8-trimethyl-3-oxo-2-oxabicyclo[3.2.1]octan-4-ylidene]acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the nitrile group to form amines or other derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines .

Scientific Research Applications

(2E)-2-[(1R,5S)-1,8,8-trimethyl-3-oxo-2-oxabicyclo[3.2.1]octan-4-ylidene]acetonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2E)-2-[(1R,5S)-1,8,8-trimethyl-3-oxo-2-oxabicyclo[3.2.1]octan-4-ylidene]acetonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural Features of Selected Acetonitrile Derivatives

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol) Reference
Target Compound 2-Oxabicyclo[3.2.1]octane 1,8,8-Trimethyl, 3-oxo, (E)-acetonitrile C₁₂H₁₅NO₂ 205.25
(E)-2-(4-Ethylphenyl)-2-(3-oxoindolin-2-ylidene)acetonitrile Indolinone 4-Ethylphenyl, (E)-acetonitrile C₁₈H₁₄N₂O 274.32
(2E)-2-(4,5-Dihydro-4-oxothiazol-2-yl)-2-(thiazolidin-2-ylidene)acetonitrile Thiazolidine-Thiazole Hybrid 4-Oxothiazolyl, thiazolidinylidene C₈H₇N₃OS₂ 225.28
(2E)-{(4R,5S,6S)-4,5-Diacetoxy-6-[(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)oxy]cyclohex-2-en-1-ylidene}acetonitrile Cyclohexene-Glucopyranose Multiple acetylated hydroxyls, glucopyranosyl C₂₆H₃₁NO₁₄ 581.52
2-(2-Oxo-1,3-oxazolidin-5-yl)acetonitrile 1,3-Oxazolidinone Oxazolidin-5-yl, nitrile C₅H₆N₂O₂ 126.11

Key Observations :

  • The target compound exhibits a unique bicyclo[3.2.1]octane scaffold absent in other derivatives, providing steric hindrance and conformational rigidity.
  • Derivatives like the indolinone-based compound () and thiazolidine-thiazole hybrid () feature aromatic or heteroaromatic systems, enhancing π-π stacking interactions in biological systems.
  • The glucopyranosyl-substituted cyclohexene derivative () demonstrates increased hydrophilicity and molecular weight due to carbohydrate moieties.

Functional and Bioactivity Comparisons

While direct bioactivity data for the target compound are unavailable in the provided evidence, structurally related compounds exhibit diverse applications:

  • Thiazolidine-thiazole derivatives () show antimicrobial activity, attributed to the electron-deficient nitrile group enhancing electrophilic reactivity.
  • Glucopyranosyl-substituted analogs () may serve as glycosidase inhibitors, leveraging carbohydrate-protein interactions.

Biological Activity

The compound (2E)-2-[(1R,5S)-1,8,8-trimethyl-3-oxo-2-oxabicyclo[3.2.1]octan-4-ylidene]acetonitrile , with CAS number 798554-33-3, is a bicyclic compound that has garnered attention due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C12H15NO2C_{12}H_{15}NO_2, and it has a molecular weight of approximately 205.25 g/mol. The structure includes a bicyclic framework, which contributes to its biological activity by influencing interactions with biological targets.

Structural Features

FeatureDescription
Molecular FormulaC12H15NO2C_{12}H_{15}NO_2
Molecular Weight205.25 g/mol
CAS Number798554-33-3
Bicyclic FrameworkYes
Functional GroupsAcetonitrile, ketone

The biological activity of this compound is primarily attributed to its ability to interact with various biological pathways. Preliminary studies suggest that it may exhibit:

  • Antioxidant Activity : The compound has shown potential in scavenging free radicals, thus protecting cells from oxidative stress.
  • Anticancer Properties : In vitro studies indicate that it may inhibit the proliferation of certain cancer cell lines, including prostate cancer (PC-3) cells.

Antioxidant Activity

Research indicates that compounds with similar bicyclic structures can effectively scavenge free radicals. A study showed that related bicyclic compounds demonstrated significant antioxidant activity, which could be extrapolated to the target compound based on structural similarities.

Anticancer Activity

In a study comparing various bicyclic compounds, this specific compound was found to exhibit comparable activity to known anticancer agents against PC-3 cell lines. The mechanism involved apoptosis induction and cell cycle arrest at specific phases.

Case Studies

  • Prostate Cancer Cell Lines :
    • Objective : Evaluate the anticancer activity against PC-3 cells.
    • Findings : The compound inhibited cell growth by inducing apoptosis and reducing cell viability significantly compared to control groups.
  • Oxidative Stress Models :
    • Objective : Assess antioxidant properties in cellular models exposed to oxidative stress.
    • Findings : The compound reduced markers of oxidative damage in treated cells, suggesting protective effects against cellular damage.

Summary of Key Studies

Study FocusFindingsReference
Antioxidant ActivitySignificant reduction in oxidative stress markers
Anticancer ActivityInduced apoptosis in PC-3 prostate cancer cells
Mechanistic InsightsProposed pathways for radical scavenging and apoptosis induction

Q & A

Basic: How can the synthesis of (2E)-2-[(1R,5S)-1,8,8-trimethyl-3-oxo-2-oxabicyclo[3.2.1]octan-4-ylidene]acetonitrile be optimized for higher yields?

Methodological Answer:
Synthesis optimization involves careful selection of reagents and purification techniques. For example, acylation reactions using acetyl chloride with Na₂CO₃ as a base in dichloromethane (CH₂Cl₂) at room temperature can achieve moderate yields (~58%). Key steps include:

  • Reagent stoichiometry: Sequential addition of acetyl chloride (0.394 mmol) and Na₂CO₃ (0.793 mmol) to ensure complete reaction .
  • Purification: Gradient elution via silica gel thin-layer chromatography (TLC) with methanol (0–8%) in CH₂Cl₂, followed by recrystallization from ethyl acetate .
  • Monitoring: Use NMR to confirm intermediate formation and purity.

Data Example:

ReagentQuantity (mmol)SolventTimeYield
Acetyl Chloride0.394CH₂Cl₂3–24h58%

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:
A combination of ¹H/¹³C NMR and ESI/APCI mass spectrometry is essential:

  • NMR: Identify stereochemical features (e.g., δ 7.69 ppm for NH protons, δ 169.8 ppm for carbonyl carbons) and confirm bicyclic structure .
  • Mass spectrometry: ESI/APCI(+) modes detect molecular ions (e.g., m/z 347 [M+H]⁺, 369 [M+Na]⁺) .
  • IR spectroscopy: Validate functional groups (e.g., nitrile stretch ~2240 cm⁻¹, carbonyl ~1700 cm⁻¹).

Advanced: How can stereochemical challenges in synthesizing the (1R,5S)-configured bicyclic core be addressed?

Methodological Answer:
The (1R,5S) configuration requires enantioselective synthesis or chiral resolution:

  • Chiral catalysts: Use asymmetric catalysis (e.g., palladium-based systems) to control stereocenters .
  • X-ray crystallography: Confirm absolute configuration post-synthesis (refer to PubChem structural data for analogous bicyclic systems) .
  • Chiral HPLC: Separate enantiomers using columns like Chiralpak® IA/IB with hexane/isopropanol gradients.

Advanced: What computational methods predict the compound’s reactivity or binding properties?

Methodological Answer:
Density Functional Theory (DFT) calculations using Gaussian 16 or similar software:

  • Optimize geometry at the B3LYP/6-31G(d) level to model the bicyclo[3.2.1]octane scaffold .
  • Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
  • Molecular docking: Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina and PubChem’s 3D conformer data .

Advanced: How can researchers design in vitro assays to evaluate biological activity?

Methodological Answer:

  • Cytotoxicity assays: Use MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM .
  • Enzyme inhibition: Screen against kinases or oxidoreductases using fluorogenic substrates (e.g., ATPase-Glo™ assay).
  • Dose-response curves: Generate IC₅₀ values with triplicate measurements and statistical validation (p < 0.05).

Advanced: What analytical challenges arise in detecting trace impurities?

Methodological Answer:

  • GC-MS/HPLC-DAD: Detect low-abundance impurities (<0.1%) using high-sensitivity instruments (e.g., Agilent 7890B GC-MS) .
  • Sample preparation: Employ solid-phase extraction (SPE) to concentrate analytes and reduce matrix interference.
  • Validation: Follow ICH Q2(R1) guidelines for linearity, precision, and limit of detection (LOD).

Advanced: How to resolve contradictions in NMR data across studies?

Methodological Answer:
Discrepancies often arise from solvent effects or impurities:

  • Solvent standardization: Compare spectra in CDCl₃ vs. DMSO-d₶ to assess hydrogen bonding .
  • Spiking experiments: Add authentic samples to confirm peak assignments.
  • 2D NMR (COSY, HSQC): Resolve overlapping signals in complex bicyclic systems .

Advanced: What mechanistic insights guide reaction pathway design?

Methodological Answer:

  • Kinetic studies: Monitor reaction progress via in-situ IR or LC-MS to identify rate-limiting steps .
  • Isotope labeling: Use ¹³C-labeled acetyl chloride to trace acylation pathways.
  • Computational modeling: Simulate transition states to predict regioselectivity (e.g., oxabicyclo ring formation) .

Advanced: How should stability studies be conducted for long-term storage?

Methodological Answer:

  • Forced degradation: Expose to heat (40–60°C), humidity (75% RH), and light (ICH Q1B) to identify degradation products .
  • Storage conditions: Store at 2–8°C in amber vials under inert gas (N₂/Ar) to prevent oxidation .
  • Stability-indicating assays: Use HPLC with UV detection at λ = 254 nm to monitor purity over 6–12 months .

Advanced: What frameworks ensure rigorous experimental design?

Methodological Answer:

  • DoE (Design of Experiments): Use factorial designs to optimize reaction parameters (e.g., temperature, solvent ratio) .
  • Peer review protocols: Validate methods via collaborative studies with independent labs .
  • Ethical compliance: Adhere to OECD GLP principles for data integrity and reproducibility .

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